molecular formula C25H21Cl3P+ B15198515 (2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride

(2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride

Cat. No.: B15198515
M. Wt: 458.8 g/mol
InChI Key: NBWPWZJEEQWREI-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride: is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and as intermediates in various chemical reactions. The presence of the triphenylphosphonium group imparts unique properties to the compound, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with (2,6-dichlorophenyl)methyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphonium group can be replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.

    Reduction Reactions: The compound can be reduced to form phosphine derivatives with different oxidation states.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triphenylphosphine oxide derivatives, while nucleophilic substitution can produce a variety of substituted phosphonium salts.

Scientific Research Applications

Chemistry

In chemistry, (2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other phosphonium salts and phosphine derivatives. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, phosphonium salts like this compound are studied for their potential as mitochondrial targeting agents. The lipophilic nature of the triphenylphosphonium group allows these compounds to accumulate in the mitochondria, making them useful for studying mitochondrial function and dysfunction.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Phosphonium salts have shown promise as anticancer agents due to their ability to selectively target cancer cell mitochondria. Research is ongoing to explore the efficacy and safety of these compounds in clinical settings.

Industry

In industrial applications, this compound is used as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in large-scale production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride involves its interaction with molecular targets such as enzymes and cellular membranes. The triphenylphosphonium group facilitates the compound’s entry into cells and its accumulation in specific organelles like mitochondria. Once inside the cell, the compound can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride
  • (2,6-Difluorophenyl)methyl-triphenylphosphanium;hydrochloride
  • (2,6-Dimethylphenyl)methyl-triphenylphosphanium;hydrochloride

Uniqueness

(2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C25H21Cl3P+

Molecular Weight

458.8 g/mol

IUPAC Name

(2,6-dichlorophenyl)methyl-triphenylphosphanium;hydrochloride

InChI

InChI=1S/C25H20Cl2P.ClH/c26-24-17-10-18-25(27)23(24)19-28(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1;

InChI Key

NBWPWZJEEQWREI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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